![molecular formula C16H33NO2 B6340289 tert-Butyl 2-methyl-3-(octylamino)propanoate CAS No. 1221343-02-7](/img/structure/B6340289.png)
tert-Butyl 2-methyl-3-(octylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 2-methyl-3-(octylamino)propanoate is an important chemical compound that has been gaining increasing attention over the past few years. It has a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-methyl-3-(octylamino)propanoate consists of 16 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.Scientific Research Applications
Non-nucleophilic Base in Organic Chemistry
The tert-butoxide group derived from tert-Butyl 2-methyl-3-(octylamino)propanoate can act as a strong, non-nucleophilic base. It is capable of abstracting acidic protons from substrates while its steric bulk inhibits its participation in nucleophilic substitution reactions .
properties
IUPAC Name |
tert-butyl 2-methyl-3-(octylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-6-7-8-9-10-11-12-17-13-14(2)15(18)19-16(3,4)5/h14,17H,6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFFCESNKPFNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-3-(octylamino)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.